molecular formula C9H16N4OS B12420669 N-Methyl Metribuzin-d3

N-Methyl Metribuzin-d3

Cat. No.: B12420669
M. Wt: 231.34 g/mol
InChI Key: JBFWXRSTOLHNFZ-GKOSEXJESA-N
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Chemical Reactions Analysis

N-Methyl Metribuzin-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Mechanism of Action

The mechanism of action of N-Methyl Metribuzin-d3 is similar to that of Metribuzin. It inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the production of reactive oxygen species, which cause cellular damage and ultimately result in the death of the target plants . The molecular targets include the D1 protein of the photosystem II complex .

Comparison with Similar Compounds

N-Methyl Metribuzin-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. Similar compounds include:

This compound stands out due to its enhanced stability and specificity in analytical applications .

Properties

Molecular Formula

C9H16N4OS

Molecular Weight

231.34 g/mol

IUPAC Name

6-tert-butyl-3-methylsulfanyl-4-(trideuteriomethylamino)-1,2,4-triazin-5-one

InChI

InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3/i4D3

InChI Key

JBFWXRSTOLHNFZ-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])NN1C(=O)C(=NN=C1SC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)NC)SC

Origin of Product

United States

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